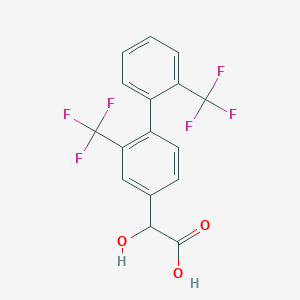
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is an organic compound known for its unique structural features and significant applications in various fields. This compound contains two trifluoromethyl groups attached to a biphenyl structure, which is further linked to a hydroxy-acetic acid moiety. The presence of trifluoromethyl groups imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid typically involves multiple steps. One common method includes the initial formation of the biphenyl core through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst . . Finally, the hydroxy-acetic acid moiety is introduced via esterification or hydrolysis reactions.
Industrial Production Methods
Industrial production of (2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the biphenyl core, facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, palladium catalysts, organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: A related compound with similar trifluoromethyl groups but different functional groups.
4,4’-Diamino-2,2’-bis(trifluoromethyl)biphenyl: Another biphenyl derivative with trifluoromethyl groups and amino functionalities.
Uniqueness
(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is unique due to its combination of trifluoromethyl groups and hydroxy-acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H10F6O3 |
|---|---|
Molecular Weight |
364.24 g/mol |
IUPAC Name |
2-hydroxy-2-[3-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)11-4-2-1-3-9(11)10-6-5-8(13(23)14(24)25)7-12(10)16(20,21)22/h1-7,13,23H,(H,24,25) |
InChI Key |
XQSKHZGNRISKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(C(=O)O)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


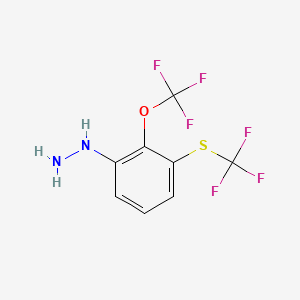

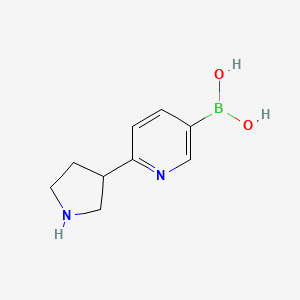

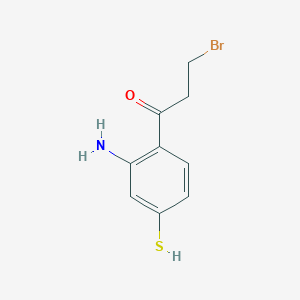
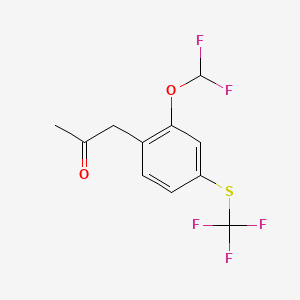
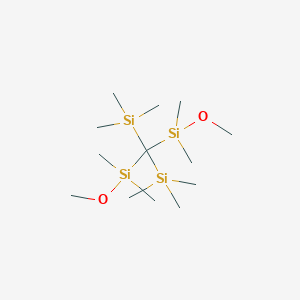
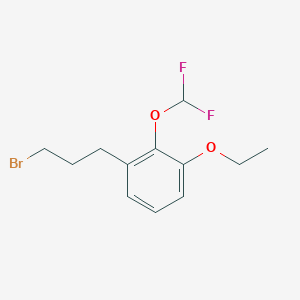

silane](/img/structure/B14068866.png)
![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)
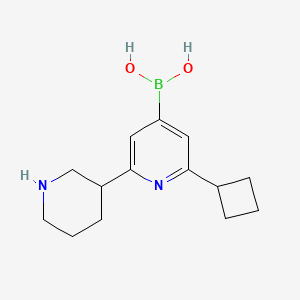
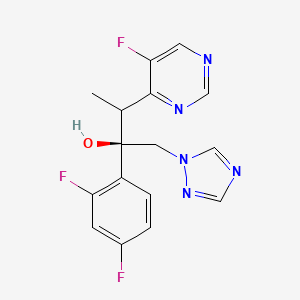
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
